2-[(3-Nitrophenyl)methylsulfanyl]-1-propylsulfonyl-4,5-dihydroimidazole
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Description
2-[(3-Nitrophenyl)methylsulfanyl]-1-propylsulfonyl-4,5-dihydroimidazole is a useful research compound. Its molecular formula is C13H17N3O4S2 and its molecular weight is 343.42. The purity is usually 95%.
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Scientific Research Applications
Antileishmanial Activity
A study synthesized several small molecules including 5-nitroimidazole-sulfanyl derivatives to evaluate biological properties against the main Leishmania species causing cutaneous leishmaniasis in Venezuela. Compounds synthesized through nucleophilic substitution of 1-(2-chloroethyl)-2-methyl-5-nitroimidazole showed high activity against Leishmania (L.) mexicana and (V.) braziliensis both in vitro and in vivo, reducing the size of the lesion significantly and curing a significant percentage of infected mice. This suggests the potential of these compounds as an alternative treatment for Leishmaniasis (Blanco et al., 2021).
Neuropharmacological Effects
Another study explored the specificity of 7-Nitroindazole (NI) and 1-(2-(Trifluoromethylphenyl)-imidazole (TRIM) in preventing convulsions induced by glufosinate in experimental models. The study suggested that the anticonvulsant effects of these compounds may not involve the inhibition of neuronal nitric oxide synthase (nNOS), hinting at undefined properties of nitrogen-containing chemical structures that contribute to their anticonvulsant effects (Matsumura et al., 2008).
Properties
IUPAC Name |
2-[(3-nitrophenyl)methylsulfanyl]-1-propylsulfonyl-4,5-dihydroimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O4S2/c1-2-8-22(19,20)15-7-6-14-13(15)21-10-11-4-3-5-12(9-11)16(17)18/h3-5,9H,2,6-8,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZMNZPZHQZHLLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCN=C1SCC2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.